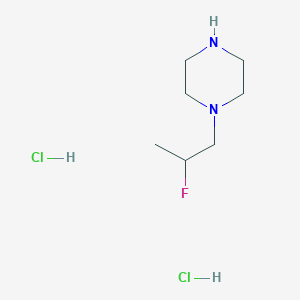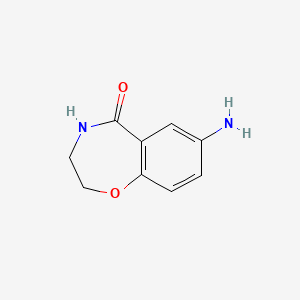
3-(4-Methoxyphenyl)oxetan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “3-(4-Methoxyphenyl)oxetan-3-ol” involves a highly regioselective ring opening reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters .Molecular Structure Analysis
The molecular formula of “3-(4-Methoxyphenyl)oxetan-3-ol” is C10H12O3. The molecular weight is 180.203.Chemical Reactions Analysis
The chemical reactions involving “3-(4-Methoxyphenyl)oxetan-3-ol” include Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols . The tertiary benzylic alcohols of the 4-membered rings are selectively activated using Brønsted acid catalysis and reacted with simple alcohols to form the ethers and maintain the oxetane ring intact .Physical And Chemical Properties Analysis
“3-(4-Methoxyphenyl)oxetan-3-ol” is a colorless transparent liquid . The molecular formula is C10H12O3 and the molecular weight is 180.203.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anti-mycobacterial Activity
3-(4-Methoxyphenyl)oxetan-3-ol: has been reported to display anti-mycobacterial activity. This application is significant in the field of medicinal chemistry, where new treatments for mycobacterial infections, such as tuberculosis, are in constant demand .
Synthesis of Heterocycles
This compound is utilized as an intermediate in the synthesis of heterocycles through intramolecular oxetane opening. The ability to form heterocycles is crucial for developing various pharmaceuticals and agrochemicals .
Cholesterol Reduction
Compounds containing the 3-(4-Methoxyphenyl)oxetan-3-ol structure have appeared in patent literature for their potential to reduce cholesterol levels. This application is particularly relevant in the context of cardiovascular diseases .
Catalysis
In the realm of catalysis, 3-(4-Methoxyphenyl)oxetan-3-ol has been used in Friedel-Crafts alkylation reactions. The compound’s stability under catalytic conditions makes it a valuable reagent for synthesizing various organic molecules .
Advanced Battery Science
The chemical properties of 3-(4-Methoxyphenyl)oxetan-3-ol make it a candidate for research in advanced battery science. Its potential role in improving energy storage materials is an exciting avenue for future exploration .
Controlled Environment and Cleanroom Solutions
Due to its high purity and stability, 3-(4-Methoxyphenyl)oxetan-3-ol is suitable for use in controlled environments and cleanroom solutions. This is essential for the production of sensitive electronic components and pharmaceuticals .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)oxetan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-9-4-2-8(3-5-9)10(11)6-13-7-10/h2-5,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYOCRYGTYCMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(COC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)oxetan-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

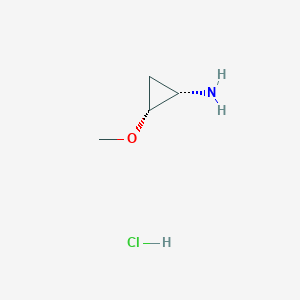
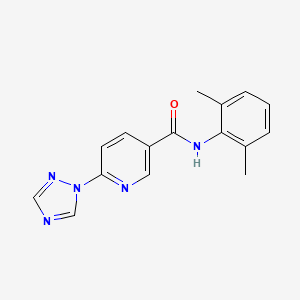
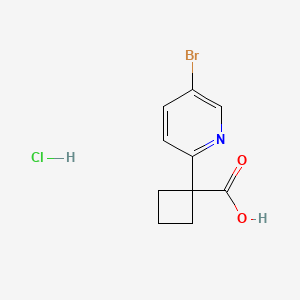
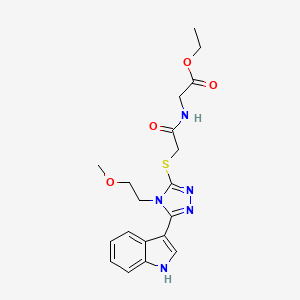

![2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2558735.png)
![Isoquinolin-1-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2558736.png)
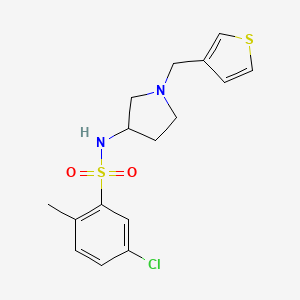
![1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2558740.png)
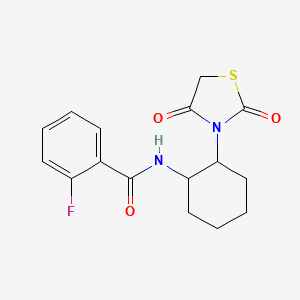
![3-(3,4-dimethylphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2558742.png)
